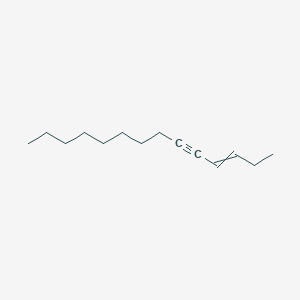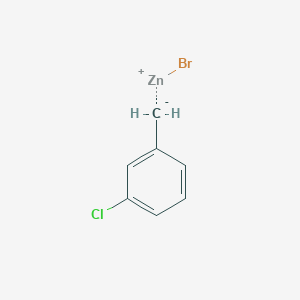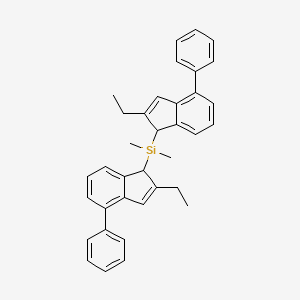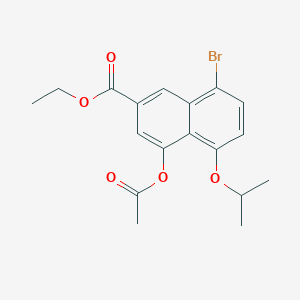![molecular formula C22H15ClN2O B14263325 (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one CAS No. 137679-43-7](/img/structure/B14263325.png)
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a chlorophenyl group, and a naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenones.
Aplicaciones Científicas De Investigación
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-4-Anilino-2-[(4-fluorophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-bromophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-iodophenyl)imino]naphthalen-1(2H)-one
Uniqueness
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
| 137679-43-7 | |
Fórmula molecular |
C22H15ClN2O |
Peso molecular |
358.8 g/mol |
Nombre IUPAC |
4-anilino-2-(4-chlorophenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H15ClN2O/c23-15-10-12-17(13-11-15)25-21-14-20(24-16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(21)26/h1-14,24H |
Clave InChI |
WOLRQBPLYONJJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/no-structure.png)








phosphanium perchlorate](/img/structure/B14263295.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
